

The Discovery and History of 6-Hydroxyindole: A Technical Guide

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Compound of Interest

Compound Name: 6-Hydroxyindole

Cat. No.: B149900

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyindole, a significant heterocyclic compound, has garnered substantial interest in the scientific community due to its diverse biological activities and its role as a key intermediate in the synthesis of numerous pharmaceuticals and natural products. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of **6-hydroxyindole**, with a focus on its applications in drug development.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of **6-hydroxyindole** is presented in the table below, facilitating easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO	PubChem
Molecular Weight	133.15 g/mol	PubChem
Melting Point	125-128 °C	ChemicalBook
Boiling Point (Predicted)	343.2 ± 15.0 °C	ChemSrc
pKa (Predicted)	10.07 ± 0.40	ChemicalBook
LogP (Predicted)	1.41	ChemSrc
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in Methanol.	BioCrick, ChemicalBook
Appearance	White to off-white, shiny crystalline powder	ChemicalBook
CAS Number	2380-86-1	PubChem

Historical Perspective and Discovery

While the precise first synthesis of **6-hydroxyindole** is not definitively documented in readily available literature, early investigations into hydroxyindoles date back to the early 20th century. One of the key early reports on the synthesis of **6-hydroxyindole** derivatives was by Burton and Stoves in the Journal of the Chemical Society in 1937. Their work focused on the synthesis of 5- and 6-benzyloxyindoles with the aim of preparing the corresponding hydroxyindoles. This foundational research laid the groundwork for future explorations into the chemistry and biological activity of this class of compounds.

Key Synthetic Methodologies

The synthesis of **6-hydroxyindole** has evolved significantly over the years, with several methods being developed to improve yield, regioselectivity, and reaction conditions.

Modified Bischler-Möhlau Reaction

A significant advancement in the synthesis of **6-hydroxyindoles** is the modified Bischler-Möhlau reaction. This method involves the condensation of m-aminophenol with benzoin at a lower temperature than the classical Bischler-Möhlau reaction, leading to improved yields and reduced formation of byproducts. Notably, this modified procedure yields both 4-hydroxy and 6-hydroxy isomers, with **6-hydroxyindole** being the major product.

Experimental Protocol: Modified Bischler-Möhlau Synthesis of 2,3-diphenyl-**6-hydroxyindole**

- Reactants: m-Aminophenol (3 equivalents) and Benzoin (1 equivalent).
- Catalyst: Hydrochloric acid.
- Procedure:
 - Benzoin is added to molten m-aminophenol.
 - Hydrochloric acid is added to the mixture.
 - The reaction mixture is heated at 135 °C for 30 minutes.
 - The resulting mass is treated with 15% hydrochloric acid.
 - The precipitate is filtered, washed with water, and dried.
 - The mixture of 4- and **6-hydroxyindoles** is separated by column chromatography. **6-Hydroxyindole** derivatives are typically isolated using an eluent such as a 20:1 mixture of CH₂Cl₂:MeOH.

Catalyst-Free Synthesis from Carboxymethyl Cyclohexadienones

More recently, an efficient and environmentally friendly catalyst-free synthesis of **6-hydroxyindoles** has been developed. This method involves the condensation of carboxymethyl cyclohexadienones with primary amines. The reaction proceeds through an in-situ formation of an enamine, followed by an aza-Michael addition and subsequent rearomatization to yield the **6-hydroxyindole** scaffold.

Experimental Protocol: Catalyst-Free Synthesis of 1-Phenyl-1H-indol-6-ol

- Reactants: Carboxymethyl cyclohexadienone derivative and aniline.
- Solvent: Toluene.
- Procedure:
 - A solution of the carboxymethyl cyclohexadienone in toluene is prepared.
 - Aniline (2.2 equivalents) is added to the solution.
 - The reaction mixture is stirred at room temperature.
 - The progress of the reaction is monitored by thin-layer chromatography.
 - Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.

Spectroscopic Data

The structural elucidation of **6-hydroxyindole** is confirmed by various spectroscopic techniques.

Spectroscopic Data	Description
¹ H NMR	The proton NMR spectrum shows characteristic signals for the aromatic and heterocyclic protons. The chemical shifts and coupling constants are unique to the

- To cite this document: BenchChem. [The Discovery and History of 6-Hydroxyindole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b149900#discovery-and-history-of-6-hydroxyindole\]](https://www.benchchem.com/product/b149900#discovery-and-history-of-6-hydroxyindole)

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